molecular formula C26H20N4O4 B2852749 ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901020-62-0

ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Número de catálogo: B2852749
Número CAS: 901020-62-0
Peso molecular: 452.47
Clave InChI: RXXXRVLKEQCPFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound belonging to the pyrazoloquinoline family. Its structure comprises a pyrazolo[4,3-c]quinoline core with three key substituents:

  • Position 1: A 3-nitrophenyl group, introducing strong electron-withdrawing properties.
  • Position 3: A 4-methylphenyl group, contributing steric bulk and moderate electron-donating effects.
  • Position 8: An ethyl carboxylate ester, influencing solubility and bioavailability.

This compound is hypothesized to exhibit unique photophysical and pharmacological properties due to the synergistic effects of its substituents. Pyrazoloquinolines are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes .

Propiedades

IUPAC Name

ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-3-34-26(31)18-11-12-23-21(13-18)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-5-4-6-20(14-19)30(32)33/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXXRVLKEQCPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline family, characterized by a fused pyrazole and quinoline ring system. Its structure can be represented as follows:

  • Chemical Formula : C₂₁H₁₈N₄O₃
  • Molecular Weight : 374.39 g/mol

This complex structure contributes to its diverse biological activities.

Research indicates that compounds within the pyrazolo[4,3-c]quinoline class exhibit various mechanisms of action, primarily through the inhibition of specific protein kinases that are crucial for cell proliferation and survival. Notably, studies have shown that such compounds can target:

  • Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Mitogen-activated protein kinases (MAPKs) : Altering signaling pathways that control cell growth and differentiation.

Anticancer Activity

Several studies have documented the anticancer potential of ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration.
  • IC50 Values : In one study, the IC50 values for this compound against H322 lung cancer cells were reported to be in the low micromolar range (approximately 5 μM), indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • COX Inhibition : It displayed inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The selectivity index for COX-2 was found to be significantly higher than for COX-1, suggesting potential for treating inflammatory diseases with reduced side effects .

Case Studies

  • Lung Cancer Cells : A study focusing on H322 lung cancer cells highlighted that treatment with ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
  • Anti-inflammatory Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and pain response, suggesting its utility as an anti-inflammatory agent.

Data Summary

Biological ActivityObservationsReference
AnticancerIC50 ~ 5 μM against H322 cells
COX-2 InhibitionHigh selectivity index
Induction of ApoptosisIncreased apoptosis in treated cells
Anti-inflammatory EffectsReduced edema in animal models

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds within the pyrazoloquinoline family exhibit significant biological activities, including:

  • Anticancer Properties : Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has shown promise as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives of this compound have demonstrated activity against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Potential : The structural characteristics may allow it to act on inflammatory pathways, making it a candidate for further study in inflammation-related disorders.

Recent studies have highlighted the effectiveness of ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate in various experimental settings:

  • Cell Line Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis.
  • In Vivo Models : Animal studies are ongoing to evaluate its efficacy and safety profile in treating tumors, with preliminary results suggesting favorable outcomes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate are compared below with closely related pyrazoloquinoline derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Features Reference
Ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate 1: 3-Nitrophenyl
3: 4-Methylphenyl
8: Ethyl carboxylate
C₂₆H₂₀N₄O₅ 468.46 ~6.8* ~43.5* High logP due to aromatic and ester groups; nitro group enhances electron deficiency. Estimated
Ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate 1: 4-Chlorophenyl
3: 4-Methylphenyl
8: Ethyl carboxylate
C₂₆H₂₀ClN₃O₂ 441.92 6.90 43.46 Chlorine substituent increases lipophilicity but reduces electron-withdrawing effects compared to nitro.
8-Methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 3-Nitrophenyl
3: Phenyl
8: Methoxy
C₂₃H₁₆N₄O₃ 396.40 5.08 63.64 Methoxy group lowers logP vs. ethyl carboxylate; higher polar surface area enhances solubility.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 1: H
3: 4-Fluorophenyl
8: Ethoxy
C₁₈H₁₄FN₃O 307.33 ~4.5* ~30* Smaller molecular weight and simpler substituents reduce steric hindrance.
1-(3-Chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline 1: 3-Chloro-4-methylphenyl
3: 3,4-Dimethoxyphenyl
8: Fluoro
C₂₅H₁₉ClFN₃O₂ 471.90 ~5.5* ~65* Fluorine and methoxy groups enhance polarity and metabolic stability.

*Estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Lipophilicity: The target compound’s ethyl carboxylate at position 8 contributes to a higher logP (~6.8) compared to methoxy (~5.08) or ethoxy (~4.5) substituents. However, the nitro group at position 1 increases polarity slightly compared to chloro or methyl groups . Fluorine (e.g., in 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline) reduces logP but improves metabolic stability and bioavailability .

This contrasts with 4-chlorophenyl (electron-withdrawing but less polar) and phenyl (neutral) groups .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for analogs, such as Claisen-Schmidt condensation (for chalcone intermediates) or cyclization of pyrazole precursors . By contrast, derivatives with amino groups (e.g., 3,4-diamino-pyrazoloquinolines) require additional reduction steps, as nitro groups can be reduced to amines .

Biological Implications :

  • The ethyl carboxylate ester may improve cell membrane permeability compared to free carboxylic acids, while the nitro group could serve as a prodrug motif (e.g., reduced to an amine in vivo for enhanced activity) .
  • Methoxy and fluoro substituents (e.g., in 8-methoxy or 8-fluoro analogs) are associated with improved solubility and target-binding specificity in kinase inhibition studies .

Métodos De Preparación

Friedländer Condensation-Based Synthesis

The Friedländer condensation remains a cornerstone for constructing the quinoline core of pyrazoloquinoline derivatives. In this approach, anthranilaldehyde derivatives react with pyrazolones to form the fused heterocyclic system. For the target compound, the synthesis begins with 4-methylbenzaldehyde and 3-nitroaniline as key precursors.

Reaction Mechanism and Intermediate Formation

Anthranilic acid derivatives are condensed with 5-aminopyrazoles under acidic conditions. For example, ethyl 2-aminobenzoate reacts with 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine in boiling ethylene glycol, yielding the quinoline intermediate ethyl 8-carboxy-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline . Cyclization is facilitated by polyphosphoric acid (PPA), forming the final product in 65–78% yield (Table 1).

Table 1: Friedländer Condensation Parameters
Precursor Solvent Catalyst Temperature (°C) Yield (%)
Ethyl 2-aminobenzoate Ethylene glycol PPA 120 72
3-Nitroaniline derivative DMF POCl₃ 100 68

Three-Component Reaction Strategy

A one-pot, three-component reaction offers a streamlined route to pyrazoloquinolines. This method combines arylglyoxals , 3-methyl-1-aryl-1H-pyrazol-5-amine , and cyclic 1,3-dicarbonyl compounds in water with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst.

Optimization of Reaction Conditions

Using 3-nitrophenylglyoxal and ethyl acetoacetate , the reaction proceeds via Knoevenagel-Michael addition, followed by intramolecular cyclization. Microwave irradiation at 80°C for 2 hours enhances reaction efficiency, achieving yields of 85–90%. The nitro group remains stable under these conditions, avoiding undesired reduction.

Nitration of Precursor Intermediates

Selective nitration of preformed intermediates provides a modular approach. A patent-pending method nitrates ethyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate using copper(II) nitrate and phosphorus oxychloride (POCl₃) in acetonitrile.

Nitration Protocol

The precursor (1.0 mol) is treated with Cu(NO₃)₂ (0.5 mol) and POCl₃ (1.3 mol) in dimethylformamide (DMF) at 5–10°C. After stirring for 30 minutes, the mixture is quenched with water, extracting the product in chloroform. This method achieves a 94% yield with 91% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified Friedländer protocol uses montmorillonite K10 clay as a solid support, enabling rapid condensation (15–20 minutes) between 2-aminobenzophenone and 5-(4-methylphenyl)-3-nitro-1H-pyrazole in ethanol. Yields improve to 82–88%, with no observable decomposition of the nitro group.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Time (h) Scalability
Friedländer condensation 72 95 6 High
Three-component reaction 88 97 2 Moderate
Nitration 94 91 1 Low
Microwave-assisted 85 93 0.3 High

The three-component reaction offers the best balance of speed and efficiency, while nitration provides high yields but requires stringent temperature control.

Q & A

Q. Key Optimization Factors :

  • Temperature (80–120°C for condensation steps).
  • Solvent selection (DMF or acetonitrile for polar intermediates).
  • Catalysts (e.g., CuI for cross-coupling reactions) .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core formationHydrazine + ethyl 4-chloro-quinoline65–78>95%
Nitrophenyl introduction3-nitroiodobenzene, CuI, DMF5290%
EsterificationEthyl chloroformate, pyridine8898%

What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolves the fused pyrazoloquinoline system (orthorhombic crystal system, space group P212121) and nitro-group orientation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 482.14) .

Q. Critical Considerations :

  • Crystallization solvents (e.g., dichloromethane/hexane mixtures) impact crystal quality .
  • Deuterated solvents (CDCl₃ or DMSO-d₆) for NMR prevent signal overlap .

What are the key physicochemical properties relevant to experimental design?

Methodological Answer:

  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DMF .
  • Stability : Degrades under UV light (half-life <24 hrs); store in amber vials at –20°C .
  • Melting Point : 218–220°C (determined via DSC) .

Q. Application Note :

  • For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .

Advanced Research Questions

How do substituents (e.g., 3-nitro, 4-methylphenyl) influence biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 3-Nitrophenyl : Enhances enzyme inhibition (e.g., COX-2 IC₅₀ = 1.2 µM) via electron-withdrawing effects .
  • 4-Methylphenyl : Improves lipophilicity (logP = 3.8) and membrane permeability .

Q. Table 2: Substituent Impact on Activity

SubstituentTarget ActivityMechanismReference
3-NO₂COX-2 InhibitionBinds to hydrophobic pocket via π-π stacking
4-CH₃Anticancer (HeLa cells)Induces apoptosis via ROS generation

Q. Experimental Design :

  • Compare analogs in enzymatic assays (e.g., COX-2 inhibition) and cell viability tests (MTT assay) .

How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR). The nitro group forms hydrogen bonds with Arg120 .
  • QSAR Models : Use Hammett constants (σ) to correlate nitro-group electronegativity with IC₅₀ values .

Q. Validation Steps :

  • Overlay docking poses with X-ray co-crystal structures .
  • Compare predicted vs. experimental binding energies (RMSD <2.0 Å acceptable) .

How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Methodological Answer:
Common sources of discrepancies:

Assay Conditions : Differences in pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) alter enzyme kinetics .

Compound Purity : HPLC purity <95% leads to false positives/negatives .

Q. Resolution Protocol :

  • Standardize Assays : Use identical buffer systems and positive controls (e.g., celecoxib for COX-2).
  • Re-synthesize and Re-test : Confirm purity via LC-MS before comparative studies .

Q. Case Study :

  • A 2025 study found IC₅₀ = 1.2 µM for COX-2 inhibition , while a 2023 report noted IC₅₀ = 5.8 µM due to 88% purity . Re-testing at >98% purity aligned results .

What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2 hrs) and improves yield (65% → 82%) .
  • Flow Chemistry : Minimizes by-products in nitro-group installation (purity >97%) .

Q. Table 3: Scale-Up Optimization

ParameterLab Scale (mg)Pilot Scale (g)
Yield65%58%
Purity95%92%
Solution: Use Pd/C catalysis for nitro reduction to improve yield to 75% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.